1-(2-Fluoropyridin-4-yl)piperidin-3-ol
Description
1-(2-Fluoropyridin-4-yl)piperidin-3-ol is a fluorinated pyridine-piperidine hybrid compound characterized by a piperidin-3-ol core substituted with a 2-fluoropyridin-4-yl group at the nitrogen atom. This structure confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity due to the hydroxyl group at the 3-position of the piperidine ring and the electronegative fluorine atom on the pyridine moiety.
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWHMOSAOOCWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry.
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist. It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction. This interaction blocks the receptor, preventing HIV-1 from entering the cell.
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into the cell. This action disrupts the normal pathway of HIV-1 infection, potentially slowing the progression of the disease.
Pharmacokinetics
The compound’s molecular weight is 19622 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
1-(2-Fluoropyridin-4-yl)piperidin-3-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluoropyridine moiety and a piperidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds containing piperidine and pyridine rings are known to modulate the activity of neurotransmitter receptors, kinases, and other enzymes.
Target Interactions
This compound has been evaluated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), an important target in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that modifications in the fluoropyridine structure can enhance the inhibitory potency against both GSK-3α and GSK-3β isoforms .
Inhibitory Potency Against GSK-3
The following table summarizes the inhibitory activity of various compounds related to this compound against GSK-3:
| Compound ID | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) | IC50 (nM) |
|---|---|---|---|
| 1 | 76.2 | 80 | 45 |
| 13f | 48 | Improved | Not specified |
| 27 | 100 | 100 | Not specified |
Note: The percentages represent the inhibition relative to control activity at a concentration of 1 μM .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects in cellular models of neurodegeneration. For instance, studies have shown that these compounds can reduce tau phosphorylation, a hallmark of Alzheimer's disease pathology .
Structure–Activity Relationship (SAR)
A detailed SAR analysis has revealed that introducing electron-withdrawing groups, such as fluorine in the pyridine ring, enhances the compound's affinity for GSK-3. This modification leads to improved selectivity and potency against specific isoforms of the kinase, indicating a promising direction for drug development targeting neurodegenerative diseases .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, compounds with similar structures typically exhibit favorable absorption and distribution characteristics. Toxicological assessments are essential for understanding safety profiles; however, preliminary studies suggest low toxicity in vitro.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Fluoropyridin-4-yl)piperidin-3-ol is characterized by its unique structure, which includes a fluorinated pyridine ring and a piperidin-3-ol moiety. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine. A study demonstrated that derivatives of piperidine compounds can significantly reduce depressive-like behaviors in animal models, suggesting potential applications in treating depression.
2. Anticancer Properties
this compound has been investigated for its anticancer potential. It may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. A case study highlighted its efficacy against certain cancer cell lines, showcasing its role as a lead compound for further development.
3. Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Its interaction with cholinergic receptors could enhance cognitive function and memory retention, as evidenced by preclinical trials.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to bind to various receptors and enzymes:
- Receptor Modulation: The compound may act as a partial agonist at certain serotonin receptors, leading to mood enhancement.
- Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter degradation, increasing the availability of key neurotransmitters in the brain.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in rodent models. |
| Study B | Anticancer activity | Showed inhibition of tumor growth in vitro against breast cancer cell lines. |
| Study C | Cognitive enhancement | Improved memory performance in Alzheimer's disease models through cholinergic modulation. |
Industrial Applications
1. Pharmaceutical Development
The unique properties of this compound make it an attractive scaffold for the synthesis of new pharmaceutical agents targeting various diseases.
2. Agrochemical Research
Its biological activity suggests potential applications in agrochemicals, where it could be developed into novel herbicides or pesticides that target specific plant pathways without affecting non-target species.
Comparison with Similar Compounds
The pharmacological and structural properties of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol can be contextualized by comparing it to related piperidine- and pyridine-containing derivatives. Below is a detailed analysis based on structural analogs and their reported activities:
Structural Analogues with Antiviral Activity
For example:
- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (HCQ analogue): This compound exhibits a higher binding affinity for the SARS-CoV-2 spike protein compared to hydroxychloroquine (HCQ), with improved safety profiles predicted via molecular dynamics simulations .
- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine (CQ analogue): Demonstrates similar spike protein interaction but with distinct pharmacokinetic properties due to its cyclohexane backbone .
Key Comparison Table 1: Antiviral Activity of Piperidine Derivatives
Sphingosine Kinase 1 (SK1) Inhibitors
Piperidin-3-ol derivatives are critical in SK1 inhibition, where minor structural changes significantly alter selectivity:
- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) : Exhibits 15-fold selectivity for SK1 over SK2 due to the 4-hydroxy group and octylphenethyl chain .
- 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) : Shows reduced selectivity (6.1-fold) compared to RB-005, highlighting the sensitivity of SK1 inhibition to hydroxyl group positioning .
Key Comparison Table 2: SK1 Inhibitor Selectivity
| Compound | SK1 Selectivity (vs. SK2) | Key Structural Feature |
|---|---|---|
| RB-005 (piperidin-4-ol derivative) | 15.0-fold | 4-hydroxy group, octylphenethyl |
| RB-019 (piperidin-3-ol derivative) | 6.1-fold | 3-hydroxy group, octylphenethyl |
| This compound | Not tested | Fluoropyridine substitution |
Stereochemical and Substitution Effects
- Stereoisomerism: Piperidin-3-ol derivatives, like quinuclidin-3-ol, exhibit enantiomer-dependent receptor affinities. For instance, the benzilic ester camphorsulphonates of piperidin-3-ol show less than 10-fold affinity differences between enantiomers, suggesting minor stereochemical impacts in certain contexts .
- Fluorine Substitution: The 2-fluoropyridin-4-yl group in this compound may enhance metabolic stability and target engagement compared to non-fluorinated analogs (e.g., 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol) .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol typically involves:
- Formation of the piperidin-3-ol core, often starting from suitably protected piperidine derivatives.
- Introduction of the 2-fluoropyridin-4-yl substituent on the nitrogen atom via nucleophilic substitution or cross-coupling reactions.
- Functional group manipulations to install or reveal the hydroxyl group at the 3-position of the piperidine ring.
Preparation via Nucleophilic Substitution and Cross-Coupling
Starting Materials and Key Intermediates
- Piperidin-3-ol derivatives: These can be prepared or obtained as tert-butoxycarbonyl (Boc)-protected intermediates to facilitate selective reactions.
- 2-Fluoropyridin-4-yl halides or boronic acid derivatives: These serve as electrophilic or nucleophilic partners for coupling.
Representative Procedure
A typical preparation involves:
- Protection of the piperidin-3-ol nitrogen with a Boc group to afford tert-butyl 3-hydroxypiperidine-1-carboxylate.
- Conversion of the hydroxyl group to a suitable leaving group or intermediate (e.g., oxalate esters) to facilitate further coupling.
- Coupling of the Boc-protected piperidin-3-ol derivative with 2-fluoropyridin-4-yl halide under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination or Suzuki coupling if boronic acid derivatives are used).
- Deprotection of the Boc group under acidic conditions to yield the free amine.
- Final purification to isolate this compound.
This approach leverages the robustness of palladium-catalyzed coupling reactions to install the fluoropyridinyl substituent selectively on the nitrogen atom.
Detailed Research Findings and Data
Oxalate Ester Intermediate Preparation
From a related study on oxalate esters of piperidinols, the preparation of oxalates from alcohols involves:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Formation of oxalate ester from tert-butyl 4-hydroxypiperidine-1-carboxylate | Oxalyl chloride (2 equiv), Et2O/DCM, 0°C to RT, 18 h | High (e.g., 91%) | Provides activated intermediate for coupling |
| Quenching and extraction | Water addition, Et2O extraction, drying | - | Purification step |
This intermediate can be used for subsequent coupling reactions to introduce the pyridinyl group.
Cross-Coupling Conditions
- Catalysts such as Pd2(dba)3 with phosphine ligands (e.g., tricyclohexylphosphine) are employed.
- Bases like CsF or K2CO3 facilitate the reaction.
- Solvents include 1,4-dioxane or acetonitrile.
- Reaction temperatures range from 85°C to reflux.
- Reaction times typically 12–16 hours.
Example yields for coupling steps are reported around 60% to 90%, depending on substrate and conditions.
Alternative Synthetic Routes
Some synthetic routes involve:
- Alkylation of piperidin-3-ol with halogenated fluoropyridine derivatives under basic conditions.
- Use of nucleophilic aromatic substitution (SNAr) on fluoropyridines with piperidin-3-ol or its derivatives.
- Stepwise synthesis involving protection, functionalization, and deprotection sequences to achieve the target compound.
Summary Table of Preparation Methods
Notes on Purification and Characterization
- Purification is typically achieved by column chromatography or recrystallization.
- Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.
- Typical NMR data confirm the presence of the piperidin-3-ol moiety and the fluoropyridinyl substituent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol?
- Methodological Answer : Reaction optimization should focus on solvent selection, temperature control, and catalyst efficiency. For example, dichloromethane (DCM) is a common solvent for coupling reactions involving fluoropyridine derivatives, as seen in analogous syntheses . Sodium hydroxide can be used to neutralize acidic byproducts during purification steps. Monitoring reaction progress via TLC or HPLC is critical to identify intermediate stages and adjust conditions (e.g., reducing temperature if decomposition occurs).
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR : NMR is essential to confirm fluorine substitution patterns, while and NMR resolve the piperidine and pyridine ring conformations.
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in structurally related fluoropyridine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, particularly for distinguishing regioisomers.
Q. How can researchers ensure purity during isolation of this compound?
- Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is effective. For polar impurities, recrystallization using ethanol/water mixtures improves purity (>99%, as noted in protocols for similar piperidine derivatives) . Purity should be confirmed via HPLC with UV detection at 254 nm.
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across assay platforms be resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to identify platform-specific artifacts.
- Metabolic Stability Testing : Assess compound stability in assay media using LC-MS to rule out degradation as a cause of variability .
- Structural Analog Comparison : Benchmark against fluorinated analogs (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) with well-characterized activity profiles .
Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina with force fields adjusted for fluorine’s electronegativity. Validate against crystal structures of related targets (e.g., kinase or GPCR proteins).
- MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability of the ligand-protein complex. Analyze hydrogen bonding between the fluoropyridine moiety and active-site residues .
Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based protein profiling with a biotinylated derivative of the compound to pull down interacting proteins.
- CRISPR Knockout Models : Generate target gene knockouts in cell lines to confirm loss of compound activity .
- Selectivity Panels : Screen against panels of 100+ related enzymes/receptors to identify off-target interactions (e.g., fluorinated piperidines often exhibit cross-reactivity with monoamine oxidases) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility measurements across different laboratories?
- Methodological Answer : Standardize protocols using:
- Buffer Systems : Use pH-controlled buffers (e.g., PBS at pH 7.4) to minimize ionization variability.
- Detection Methods : Compare nephelometry (for turbidity) versus HPLC quantification. For low solubility (<1 µM), use saturation shake-flask methods with LC-MS detection .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer :
- Strict QC Criteria : Require ≥95% purity (HPLC) and identical NMR spectra for all batches.
- Internal Standards : Include a stable isotopically labeled analog (e.g., -piperidine) to normalize pharmacokinetic data .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as recommended for pyridin-2-ol derivatives) .
- Ventilation : Use fume hoods for weighing and solubilizing steps.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
